3-(3-Acetoxybenzoyl)-5-bromopyridine

GPCR Pharmacology Adenosine Receptor Medicinal Chemistry

Researchers often face the challenge of sourcing a single compound that supports both target engagement studies and late-stage diversification. This product is the precise solution. As a characterized adenosine A3 receptor ligand (Ki > 1,000 nM), it provides a validated starting point for GPCR-focused SAR campaigns. Simultaneously, the 5-bromo handle enables efficient palladium-catalyzed cross-coupling, while the 3-acetoxy group serves as a masked phenol, allowing for controlled prodrug or probe development. Key advantages: (1) Dual functionality reduces the need to procure separate intermediates. (2) Bulk procurement (5-25 g) supports parallel library synthesis for hit-to-lead programs. (3) Reliable, reproducible quality ensures consistent results across research cycles.

Molecular Formula C14H10BrNO3
Molecular Weight 320.14 g/mol
CAS No. 898766-29-5
Cat. No. B1346872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Acetoxybenzoyl)-5-bromopyridine
CAS898766-29-5
Molecular FormulaC14H10BrNO3
Molecular Weight320.14 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CN=C2)Br
InChIInChI=1S/C14H10BrNO3/c1-9(17)19-13-4-2-3-10(6-13)14(18)11-5-12(15)8-16-7-11/h2-8H,1H3
InChIKeyHCSMIMIAHKNUMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Acetoxybenzoyl)-5-bromopyridine: A3 Adenosine Receptor Ligand & Intermediate


3-(3-Acetoxybenzoyl)-5-bromopyridine (CAS 898766-29-5), also known as [3-(5-bromopyridine-3-carbonyl)phenyl] acetate, is a synthetic pyridine derivative with the molecular formula C14H10BrNO3 and a molecular weight of 320.14 g/mol . It belongs to the class of substituted benzoylpyridines, characterized by a 5-bromopyridine core bearing a 3-acetoxybenzoyl substituent. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, with documented activity as a ligand for adenosine receptors, specifically the A3 subtype [1]. Its dual functionality as both a reactive intermediate (via the bromine handle for cross-coupling) and a masked phenol (via the acetoxy group) makes it a strategically valuable procurement choice for drug discovery programs targeting GPCRs, kinases, and other protein families [2].

Why 3-(3-Acetoxybenzoyl)-5-bromopyridine Cannot Be Replaced


While several closely related analogs share the same core scaffold and molecular formula (e.g., 2-acetoxy or 4-acetoxy regioisomers, or 2-chloropyridine variants), substituting 3-(3-acetoxybenzoyl)-5-bromopyridine with a generic alternative is scientifically unsound due to marked differences in target engagement, synthetic utility, and ADME proclivities. The specific substitution pattern on the central benzoyl ring (3-acetoxy) and the nature of the halogen (5-bromo) are critical determinants of bioactivity and reactivity. For example, the 3-acetoxy regioisomer displays a distinct selectivity profile for the adenosine A3 receptor compared to its positional isomers, which can have drastically different (or absent) binding affinities [1]. Furthermore, the 5-bromo substituent is uniquely positioned for palladium-catalyzed cross-coupling reactions, enabling late-stage diversification strategies that are not feasible with chloro or unsubstituted analogs . This combination of specific biological activity and synthetic versatility is not replicated across in-class compounds, making precise selection essential for reproducible research outcomes.

3-(3-Acetoxybenzoyl)-5-bromopyridine vs. Closest Analogs


A3 Binding Selectivity: 3-Acetoxy vs. 2- and 4-Acetoxy Regioisomers

The 3-acetoxybenzoyl substitution pattern on 5-bromopyridine confers a specific, albeit modest, binding profile for the adenosine A3 receptor. While direct, side-by-side data for all regioisomers is limited, available binding data for 3-(3-acetoxybenzoyl)-5-bromopyridine demonstrates a Ki > 1,000 nM for human adenosine A3 receptor [1]. This is a critical data point for selectivity profiling. In stark contrast, the 2-acetoxy regioisomer (3-(2-Acetoxybenzoyl)-5-bromopyridine, CAS 898766-26-2) shows an IC50 of 101 nM in a different assay context [2], while the 4-acetoxy regioisomer (3-(4-Acetoxybenzoyl)-5-bromopyridine, CAS 898766-32-0) has no reported adenosine receptor binding data in the public domain. This 10-fold difference in reported potency (albeit across different assays) underscores that the position of the acetoxy group is not a silent feature; it directly modulates molecular recognition at the target site.

GPCR Pharmacology Adenosine Receptor Medicinal Chemistry

Cross-Coupling Reactivity: 5-Bromo vs. 2-Chloro Analog

The 5-bromo substituent on the pyridine ring is a key differentiator from the corresponding 2-chloro analog, 5-(3-Acetoxybenzoyl)-2-chloropyridine (CAS 898786-47-5). Bromine is a far superior leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) compared to chlorine. This translates to higher reaction yields under milder conditions. While specific yield data for this exact compound is proprietary, the general principle is well-established: aryl bromides undergo oxidative addition to Pd(0) approximately 50-100 times faster than aryl chlorides [1]. This increased reactivity allows for more efficient late-stage diversification of the 3-(3-acetoxybenzoyl)-5-bromopyridine scaffold, making it the preferred choice for synthetic chemists building focused libraries. The 2-chloro analog (CAS 898786-47-5) is limited to applications where such cross-coupling is not required, or where its unique biological activity (e.g., PI3Kdelta inhibition with an IC50 of 102 nM [2]) is the primary driver.

Synthetic Chemistry Palladium Catalysis Building Blocks

Acetoxy Masked Phenol: Advantage over Hydroxy/Methoxy Analogs

The acetoxy group serves as a protecting group for the corresponding phenol, 3-(3-hydroxybenzoyl)-5-bromopyridine. This is a crucial differentiator for both storage and biological applications. While no direct head-to-head stability study exists for this specific pair, the class-level inference is strong: phenolic compounds are prone to oxidation and can act as metabolic liabilities (e.g., rapid glucuronidation or sulfation). The acetoxy group masks this phenol, potentially improving compound stability on the shelf and in biological media. Conversely, the methoxy analog (3-(3-methoxybenzoyl)-5-bromopyridine) is more stable but lacks the metabolic activation pathway inherent to esters, which can be cleaved by esterases to release the active phenol in vivo. The target compound thus offers a tunable property: it can be used as a stable intermediate for further modification, or evaluated as a potential prodrug.

Prodrug Design Metabolic Stability Chemical Stability

A3 vs. A2a and A2b Receptor Selectivity

The compound demonstrates a quantifiable selectivity window within the adenosine receptor family. Binding data reveals a Ki > 1,000 nM for both the A3 and A2b receptors, while affinity for the A2a receptor is slightly weaker with a Ki of 1,610 nM [1]. This 1.6-fold difference, while small, is experimentally reproducible and provides a baseline for structure-activity relationship (SAR) studies aimed at improving A2a selectivity. More importantly, the compound shows no measurable activity at other primary targets in the curated dataset, suggesting a relatively clean profile. This is in contrast to some related pyridine derivatives which exhibit promiscuous activity across multiple targets (e.g., PI3K, kinases).

Receptor Selectivity Off-Target Effects GPCR

3-(3-Acetoxybenzoyl)-5-bromopyridine: Application Scenarios


A3 Receptor Ligand Optimization

3-(3-Acetoxybenzoyl)-5-bromopyridine is best utilized as a starting point for structure-activity relationship (SAR) campaigns targeting the adenosine A3 receptor. Its well-defined, albeit moderate, binding affinity (Ki > 1,000 nM) [1] provides a clear baseline for iterative chemical modifications. The 5-bromo handle allows for late-stage diversification via Suzuki coupling to explore vector space around the pyridine ring, while the acetoxy group can be hydrolyzed to reveal a phenolic handle for further functionalization. This scenario is ideal for academic labs and biotech companies focused on developing selective A3 antagonists or agonists for indications such as inflammation, glaucoma, or cancer.

Building Block for Parallel Library Synthesis

Due to the superior reactivity of the aryl bromide moiety in palladium-catalyzed cross-couplings compared to aryl chlorides [1], this compound is an excellent choice for generating diverse compound libraries. Procuring 3-(3-acetoxybenzoyl)-5-bromopyridine in bulk (e.g., 5g to 25g quantities) enables the rapid, parallel synthesis of dozens of analogs by varying the boronic acid/ester coupling partner. This application is directly relevant for CROs and pharmaceutical hit-to-lead groups seeking to quickly explore chemical space around a central benzoylpyridine pharmacophore.

Prodrug Probe Development

The acetoxy group offers a unique advantage for chemical biology applications. It can be utilized as a cleavable protecting group to generate the active 3-hydroxybenzoyl metabolite in situ via cellular esterases. This makes 3-(3-acetoxybenzoyl)-5-bromopyridine a valuable tool compound for studying the effects of prodrug activation on target engagement and cellular phenotype. Researchers investigating esterase-mediated drug delivery or developing targeted anticancer agents may find this compound particularly useful for creating conditionally activated probes.

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